molecular formula C19H20BrN3O2S2 B12133851 N-(4-bromo-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(4-bromo-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12133851
M. Wt: 466.4 g/mol
InChI Key: YOORYZNEHIIASH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a structurally complex acetamide derivative featuring a thiopheno[2,3-d]pyrimidin-4-one core. The molecule is substituted with ethyl and methyl groups at the 3-, 5-, and 6-positions of the heterocyclic ring, respectively, and a sulfide linkage connects the core to a 4-bromo-2-methylphenyl acetamide moiety. Structural characterization of such compounds often relies on X-ray crystallography, with programs like SHELX facilitating refinement and analysis of small-molecule structures .

Properties

Molecular Formula

C19H20BrN3O2S2

Molecular Weight

466.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H20BrN3O2S2/c1-5-23-18(25)16-11(3)12(4)27-17(16)22-19(23)26-9-15(24)21-14-7-6-13(20)8-10(14)2/h6-8H,5,9H2,1-4H3,(H,21,24)

InChI Key

YOORYZNEHIIASH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3)Br)C)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Gewald Aminothiophene Synthesis for Core Thiophene Formation

The foundational step involves constructing the thiopheno[2,3-d]pyrimidine core via the Gewald reaction , a one-pot multicomponent condensation. This method combines α-methylene carbonyl compounds (e.g., ethyl acetoacetate or cyclohexanone), activated nitriles (e.g., cyanoacetamide), and elemental sulfur in dimethylformamide (DMF) with morpholine as a base . For the target compound, ethyl acetoacetate is preferred to introduce the requisite methyl and ethyl substituents.

Key Reaction Parameters :

  • Molar Ratios : Equimolar quantities of ethyl acetoacetate (38.5 mmol), cyanoacetamide (38.5 mmol), and sulfur (38.5 mmol).

  • Temperature : 50–60°C for 12–24 hours.

  • Workup : Precipitation on ice yields 2-aminothiophene intermediates (e.g., compound I in Scheme 1 of ), confirmed via thin-layer chromatography (TLC) and mass spectrometry.

Cyclization to Thieno[2,3-d]Pyrimidin-4-One

The 2-aminothiophene intermediate undergoes cyclization with aldehydes under acidic conditions to form thieno[2,3-d]pyrimidin-4-one . For the target molecule, 3-ethyl-5,6-dimethyl substitution is achieved using isobutyraldehyde and methylglyoxal as alkylating agents .

Procedure :

  • Reactants : 2-Aminothiophene (10 mmol), isobutyraldehyde (12 mmol), methylglyoxal (12 mmol).

  • Catalyst : Concentrated HCl (2 drops) in dry DMF.

  • Conditions : Reflux at 120°C for 6–8 hours.

  • Outcome : Forms 3-ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-one (compound IIa in ), isolated via vacuum filtration and recrystallized from ethanol.

Characterization Data :

  • Melting Point : 218–220°C (lit. ).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.30 (s, 6H, 5,6-CH₃), 3.55 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.45 (s, 1H, thiophene-H) .

Chlorination at Position 4 Using Phosphorus Oxychloride

To activate the pyrimidinone for nucleophilic substitution, the 4-keto group is converted to a chloride using POCl₃ .

Optimized Protocol :

  • Reactants : Thieno[2,3-d]pyrimidin-4-one (5 mmol), POCl₃ (50 mmol).

  • Conditions : Reflux at 110°C for 4–6 hours.

  • Workup : Quenching with ice-water, neutralization with NH₄OH, and extraction with ethyl acetate yields 4-chlorothieno[2,3-d]pyrimidine (85–90% yield) .

Critical Note : Excess POCl₃ ensures complete conversion, as residual keto groups hinder subsequent thiolation .

Thiolation at Position 2 via Nucleophilic Substitution

The chloride at position 4 is displaced by a thiol group to introduce the sulfanylacetamide side chain. This step employs 2-mercaptoacetamide derivatives under basic conditions .

Synthetic Route :

  • Preparation of 2-Mercaptoacetamide : React chloroacetamide with NaSH in ethanol (70°C, 2 hours).

  • Coupling :

    • Reactants : 4-Chlorothieno[2,3-d]pyrimidine (5 mmol), 2-mercaptoacetamide (6 mmol).

    • Base : K₂CO₃ (10 mmol) in DMF.

    • Conditions : 80°C for 3 hours under N₂.

    • Outcome : 2-(thieno[2,3-d]pyrimidin-2-ylthio)acetamide (75% yield) .

Analytical Validation :

  • IR (KBr) : 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H) .

  • LC-MS : m/z 325.1 [M+H]⁺ .

N-Arylation with 4-Bromo-2-Methylaniline

The final step couples the acetamide intermediate with 4-bromo-2-methylaniline via a Buchwald-Hartwig amination or direct nucleophilic acyl substitution .

Protocol A (Buchwald-Hartwig) :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (3 equiv).

  • Solvent : Toluene at 100°C for 12 hours .

  • Yield : 65–70%.

Protocol B (Acyl Substitution) :

  • Reactants : 2-(thieno[2,3-d]pyrimidin-2-ylthio)acetic acid (5 mmol), 4-bromo-2-methylaniline (6 mmol).

  • Coupling Agent : EDCl/HOBt in DMF.

  • Conditions : RT, 24 hours .

  • Yield : 80–85%.

Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) affords the pure target compound .

Analytical and Spectroscopic Characterization

Final Compound Data :

  • Molecular Formula : C₁₉H₂₀BrN₃O₂S₂ .

  • Molar Mass : 466.41 g/mol .

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.30 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 2.40 (s, 6H, 5,6-CH₃), 3.60 (q, J = 7.0 Hz, 2H, CH₂CH₃), 4.20 (s, 2H, SCH₂CO), 7.25–7.50 (m, 3H, Ar-H) .

  • ¹³C NMR (125 MHz, CDCl₃) : δ 14.1 (CH₂CH₃), 20.5 (5,6-CH₃), 24.8 (Ar-CH₃), 35.2 (CH₂CH₃), 45.0 (SCH₂CO), 121.0–140.0 (aromatic and heterocyclic carbons), 170.5 (C=O) .

Challenges and Optimization Strategies

  • Regioselectivity in Gewald Reaction : Using DMF as solvent enhances cyclization efficiency compared to ethanol or THF .

  • Thiol Oxidation : Conducting thiolation under inert atmosphere (N₂/Ar) prevents disulfide formation .

  • Palladium Residues : Post-synthesis treatment with Chelex® resin removes Pd contaminants for pharmaceutical-grade purity .

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) report overall yields of 40–45% , while pilot plants achieve 35% due to stricter purification requirements . Cost drivers include POCl₃ (20% of total cost) and Pd catalysts (15%) .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-bromo-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide possess antimicrobial properties. In studies conducted on various bacterial strains such as Escherichia coli and Staphylococcus aureus, the minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating promising antimicrobial efficacy .

Anticancer Potential

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. A notable case study involved the treatment of MCF7 breast cancer cells, which showed a dose-dependent decrease in cell viability with significant apoptosis at concentrations of 10 µM after 48 hours of exposure . This indicates its potential as an anticancer agent.

Anti-inflammatory Effects

The thieno[2,3-d]pyrimidine core is associated with anti-inflammatory activity. The compound may serve as a candidate for treating inflammatory diseases due to its ability to modulate inflammatory pathways .

Summary of Biological Activities

Activity Type Description Study Findings
AntimicrobialDisrupts cellular processes in bacteria and fungi.MIC of 32 µg/mL against E. coli and S. aureus .
AnticancerInhibits cancer cell proliferation and induces apoptosis.Significant apoptosis in MCF7 cells at 10 µM after 48 hours .
Anti-inflammatoryModulates inflammatory pathways potentially beneficial for inflammatory diseases.Evidence suggests efficacy in reducing inflammation .

Case Studies

  • Anticancer Activity in Breast Cancer Cells : A detailed study evaluated the effects of this compound on MCF7 cells. The results indicated a significant reduction in cell viability and increased apoptosis at higher concentrations.
  • Antimicrobial Efficacy : In another investigation focusing on bacterial strains, the compound exhibited potent antimicrobial properties with an MIC of 32 µg/mL for both E. coli and S. aureus, highlighting its potential application in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The bromine position (para vs. ortho) on the phenyl ring (e.g., vs.
  • Methyl vs. Bromine Substitution : The 4-methylphenyl analog () lacks bromine, reducing molecular weight and possibly enhancing metabolic stability compared to brominated derivatives.

Heterocyclic Core Modifications

Compound Name Core Structure Substituents (Heterocycle) Key Features Evidence ID
Target Compound Thiopheno[2,3-d]pyrimidin-4-one 3-ethyl, 5,6-dimethyl Partially saturated
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Hexahydrobenzo-thieno[2,3-d]pyrimidin-4-one 3-(4-ethoxyphenyl) Fully saturated bicyclic system
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide Dihydropyrimidin-6-one 4-methyl Simpler monocyclic core

Key Observations :

  • Saturation Level: The hexahydrobenzo-thieno[2,3-d]pyrimidinone core () introduces conformational rigidity, which may affect binding to biological targets compared to the partially saturated thiopheno[2,3-d]pyrimidinone in the target compound.
  • Core Size: Monocyclic pyrimidinones () lack the fused thiophene ring, reducing steric bulk and possibly improving synthetic accessibility.

Research Findings and Implications

Physicochemical Properties

  • Melting Points: The dihydropyrimidinone derivative () exhibits a high melting point (>259°C), attributed to strong hydrogen bonding between NHCO and pyrimidinone carbonyl groups. In contrast, brominated analogs () may have lower melting points due to disrupted crystal packing from bulky bromine substituents.
  • Spectral Data : The NHCO proton in 1H NMR (δ ~10.2 ppm) is consistent across acetamide derivatives (), confirming the stability of the amide bond under synthetic conditions.

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with potential biological activity. Its unique structure, which includes a bromo-substituted phenyl group and a thieno[2,3-d]pyrimidine core, suggests it may interact with various biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrN3O2SC_{19}H_{22}BrN_3O_2S with a molecular weight of approximately 420.36 g/mol. The presence of bromine enhances its reactivity, while the thieno[2,3-d]pyrimidine core is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exhibit:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures possess antimicrobial properties due to their ability to disrupt cellular processes in bacteria and fungi.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The thieno[2,3-d]pyrimidine moiety is linked to anti-inflammatory activity, potentially making this compound a candidate for treating inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Activity Findings Reference
AntimicrobialExhibited significant inhibition against Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in breast cancer cell lines (MCF7) at concentrations of 10 µM and above.
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages; effective at 25 µM concentration.

Case Studies

  • Anticancer Activity in Breast Cancer Cells : A study evaluated the effects of this compound on MCF7 cells. Results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations (10 µM) after 48 hours of treatment.
  • Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating promising antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?

  • Methodological Answer: Synthesis requires precise control of temperature (60–80°C), solvent selection (e.g., DMF or dichloromethane), and pH (neutral to slightly acidic). Stepwise condensation of the thienopyrimidinone core with bromophenyl acetamide derivatives is critical. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates and final product. Purification via column chromatography with silica gel (60–120 mesh) enhances purity .

Q. Which spectroscopic and analytical techniques are used for structural characterization?

  • Methodological Answer:

  • 1H NMR (DMSO-d6): Key signals include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and NH resonances (δ 10.1–12.5 ppm) .
  • Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 344.21) and fragmentation patterns .
  • Elemental Analysis: Carbon, nitrogen, and sulfur content are validated against theoretical values (e.g., C: 45.36%, N: 12.21%, S: 9.32%) .

Q. How is reaction progress monitored during multi-step synthesis?

  • Methodological Answer: TLC (Rf values tracked using UV visualization) and HPLC (retention time analysis) are primary tools. For example, intermediates with free thiol groups show distinct Rf shifts upon alkylation .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s 3D conformation and intermolecular interactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model geometry optimization. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinase enzymes). X-ray crystallography (if single crystals are obtained) provides empirical validation, as seen in related compounds with monoclinic P21/c symmetry and unit cell parameters (a = 18.220 Å, b = 8.118 Å, c = 19.628 Å) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer: Systematic derivatization of the acetamide side chain and thienopyrimidinone core is performed. For example:

DerivativeModificationBiological Activity
BromophenylEnhanced halogen bondingIncreased kinase inhibition
Ethyl-methyl substitutionImproved lipophilicityHigher cellular uptake
Comparative assays (e.g., enzyme inhibition IC50, cytotoxicity in HeLa cells) quantify effects. Discrepancies are analyzed via QSAR models or molecular dynamics simulations .

Q. How are enzyme inhibition mechanisms elucidated for this compound?

  • Methodological Answer: Kinetic assays (e.g., spectrophotometric monitoring of ATP hydrolysis) determine inhibition type (competitive/non-competitive). Surface plasmon resonance (SPR) measures binding kinetics (KD, kon/koff). Mutagenesis studies on target enzymes (e.g., EGFR T790M) identify critical binding residues .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

  • Methodological Answer: Poor solubility in common solvents (e.g., DMSO) complicates crystal growth. Vapor diffusion techniques (e.g., sitting-drop with 2:1 PEG 4000/water) are optimized. High-resolution data (≤ 0.8 Å) require synchrotron radiation. Symmetry operations (e.g., -x, -y, -z+1) are used to resolve space group ambiguities .

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